KSQ-4279

USP1 Allosteric Inhibition Structural Biology

KSQ-4279 (RO7623066, USP1-IN-1) is the premier first-in-class allosteric USP1 inhibitor for translational oncology research. Unlike PARP inhibitors or tool compounds like ML323, its unique cryptic-pocket binding disrupts USP1-mediated DNA repair, enabling synthetic lethality in BRCA-mutant and PARP-resistant tumors. Engineered for oral bioavailability and a clinical-grade DDI profile, it is the reference compound for in vivo efficacy and Phase 1 combination trials. Essential for probing USP1 biology and overcoming PARP resistance.

Molecular Formula C27H25F3N8O
Molecular Weight 534.5 g/mol
CAS No. 2446480-97-1
Cat. No. B6603846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSQ-4279
CAS2446480-97-1
Molecular FormulaC27H25F3N8O
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F
InChIInChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3
InChIKeyKCBWAFJCKVKYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KSQ-4279 (CAS 2446480-97-1) Technical Baseline: USP1 Inhibition and DNA Damage Response


KSQ-4279 (RO7623066, USP1-IN-1) is a first-in-class, allosteric inhibitor of the deubiquitinating enzyme USP1, a key regulator of the DNA damage response. It is a synthetic organic small molecule with the molecular formula C27H25F3N8O and a molecular weight of 534.54 g/mol [1]. Its mechanism of action centers on blocking USP1-mediated deubiquitination of substrates like PCNA and FANCD2, thereby disrupting DNA repair pathways crucial for cancer cell survival [2]. Notably, KSQ-4279 is not a conventional PARP inhibitor; its distinct targeting of USP1 offers a new avenue for inducing synthetic lethality, particularly in tumors with homologous recombination deficiencies, either as a monotherapy or in combination with PARP inhibitors [3].

Why Substituting KSQ-4279 with Other USP1 Inhibitors or PARP Inhibitors Is Scientifically Unsupported


Simple substitution of KSQ-4279 with other USP1-targeting compounds (e.g., tool compounds like ML323) or PARP inhibitors (e.g., olaparib) is not scientifically justified. KSQ-4279 is an allosteric inhibitor, binding to a cryptic pocket distinct from the active site, which induces a unique conformational change in USP1 [1]. This is in contrast to ATP-competitive PARP inhibitors, which have a fundamentally different target. Even among USP1 inhibitors, critical differences exist. For instance, while ML323 binds to the same cryptic site, KSQ-4279 stabilizes a subtly different protein structure, which may underlie differences in its pharmacological properties [1]. Furthermore, KSQ-4279 has been specifically engineered for oral bioavailability and optimized for a clinical drug-drug interaction profile, which is not a feature of early research tools . Its unique synergy with PARP inhibitors, even in models resistant to those PARP inhibitors, is a defining characteristic that cannot be assumed for other compounds [2].

KSQ-4279 Comparative Evidence: Quantified Differentiation from Analogs and In-Class Candidates


KSQ-4279 Demonstrates a Distinct Allosteric Binding Mode Compared to the Tool Compound ML323

KSQ-4279 binds to the same cryptic allosteric site on USP1 as the well-established tool compound ML323, yet it induces a subtly different conformational change. Cryo-electron microscopy (cryo-EM) revealed that KSQ-4279 stabilizes a distinct USP1 structure compared to ML323, with both inhibitors filling a hydrophobic tunnel-like pocket and increasing the protein's thermal stability [1].

USP1 Allosteric Inhibition Structural Biology Cryo-EM

KSQ-4279 Exhibits Sub-50 nM Potency in USP1 Biochemical Assays, with Reported IC50 Values as Low as 10 nM

Multiple sources report the inhibitory potency of KSQ-4279 against USP1. The most potent value cited is an IC50 of 10 nM, derived from a patent filing [1]. Other authoritative sources, including the IUPHAR/BPS Guide to Pharmacology and Cayman Chemical, report IC50 values of 21.3 nM [1] and 21.1 nM , respectively. This level of potency is consistent with its activity in cellular models.

USP1 Enzyme Inhibition IC50 Potency

Synergistic Activity with PARP Inhibitors: KSQ-4279 Overcomes Resistance in Preclinical Models

KSQ-4279 demonstrates synergistic anti-tumor activity in combination with the PARP inhibitor olaparib, notably overcoming PARP inhibitor resistance in homologous recombination-deficient (HRD) tumors. In patient-derived xenograft (PDX) models of ovarian cancer and triple-negative breast cancer (TNBC), the combination of KSQ-4279 and olaparib induced strong tumor regression, even in models that were resistant to olaparib monotherapy [1][2]. This is a key differentiator from PARP inhibitors used alone or in combination with other DNA damage response agents.

USP1 PARP Inhibitor Synthetic Lethality Drug Resistance Ovarian Cancer Triple-Negative Breast Cancer

KSQ-4279 is Orally Bioavailable and Induces Tumor Regression in Preclinical Models

KSQ-4279 is characterized as an orally bioavailable small molecule . In preclinical studies, oral administration of KSQ-4279 led to dose-dependent, robust, and durable anti-tumor regression in multiple patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) and ovarian cancer [1]. This oral bioavailability is a critical feature for a potential therapeutic, distinguishing it from other USP1 inhibitors that may require alternative routes of administration.

USP1 Oral Bioavailability In Vivo Efficacy PDX Models Pharmacokinetics

KSQ-4279 Demonstrates Clinical Activity as a Single Agent and in Combination with Olaparib or Carboplatin in a Phase 1 Trial

In a first-in-human Phase 1 trial (NCT number not provided in the abstract), KSQ-4279 was evaluated in patients with advanced solid tumors enriched for deleterious homologous recombination repair (HRR) mutations. The study investigated KSQ-4279 as a single agent (SA) and in combination with olaparib (OLA) or carboplatin (CARBO) [1]. Preliminary data indicates that the disease control rate (DCR) was 36% for KSQ-4279 as a single agent, 87% when combined with olaparib, and 71% when combined with carboplatin [2]. This demonstrates clinical proof-of-concept for the USP1 inhibition strategy.

USP1 Clinical Trial Phase 1 Solid Tumors Homologous Recombination Deficiency

Optimal Applications for KSQ-4279 Based on Preclinical and Clinical Evidence


Investigating Mechanisms of Synthetic Lethality in HRD Cancers

KSQ-4279 is a premier tool for dissecting the role of USP1 in the DNA damage response. Its high potency and selectivity allow researchers to robustly probe USP1 function in cell lines with BRCA1/2 mutations or other HRR deficiencies [1]. The compound's distinct allosteric binding mode, as revealed by cryo-EM, enables detailed studies of USP1's conformational dynamics and its interaction with the UAF1 cofactor and substrates like FANCD2 [2].

Evaluating Novel Combination Therapies to Overcome PARP Inhibitor Resistance

The strong synergy between KSQ-4279 and PARP inhibitors, particularly in models resistant to PARP inhibitor monotherapy, makes it an essential component for research into overcoming this clinical challenge [1][3]. Preclinical studies in ovarian and TNBC PDX models provide a compelling rationale for combining KSQ-4279 with approved PARP inhibitors like olaparib to explore new therapeutic regimens [1].

Conducting In Vivo Proof-of-Concept Studies with Oral Dosing

Researchers requiring an orally bioavailable USP1 inhibitor for in vivo efficacy studies should prioritize KSQ-4279. Its robust, dose-dependent tumor regression in PDX models following oral administration has been well-documented [3]. This makes it suitable for long-term dosing regimens in animal models to evaluate sustained target engagement and therapeutic efficacy.

Clinical Trial Research and Biomarker Development

As the most clinically advanced USP1 inhibitor, KSQ-4279 is the reference compound for translational research. Early Phase 1 data demonstrates its clinical activity and safety profile, both as a monotherapy and in combination with olaparib or carboplatin in patients with HRR-mutant tumors [1]. This clinical experience provides a foundation for developing predictive biomarkers and understanding patient selection criteria for USP1-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KSQ-4279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.